molecular formula C15H15F3N2O B1429433 [6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-73-8

[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1429433
M. Wt: 296.29 g/mol
InChI Key: XEXBCOBZCNCBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure .

Scientific Research Applications

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds .
    • Methods : The SM coupling involves the use of organoboron reagents . These reagents are relatively stable, readily prepared and generally environmentally benign .
    • Results : The SM coupling has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis and applications of TFMP are complex and involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Fluorinated Organic Compounds in Agrochemicals

    • Field : Agrochemical Industry
    • Application : Many recent advances in the agrochemical field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Methods : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
    • Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
  • Vapor-Phase Reaction in Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : Vapor-phase reaction is a method used in the synthesis of various chemical compounds . It’s particularly useful in the synthesis of compounds with complex structures .
    • Methods : The vapor-phase reaction involves the use of gaseous reactants . These reactants are heated to high temperatures to induce chemical reactions .
    • Results : The vapor-phase reaction method has been successful in synthesizing a variety of complex compounds .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye damage . They may also cause respiratory irritation and drowsiness or dizziness .

Future Directions

Given the wide range of applications of TFMP derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-(3-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXBCOBZCNCBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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